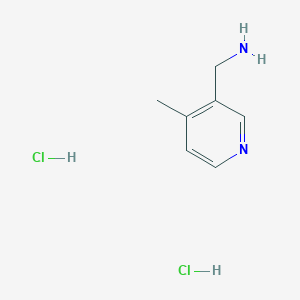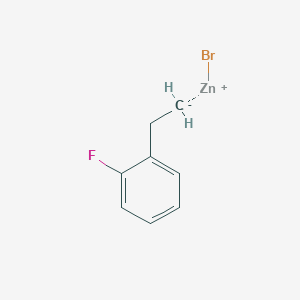
4-(2-Chlorobenzoyl)quinoline; 97%
描述
4-(2-Chlorobenzoyl)quinoline is a chemical compound used for medicinal purposes . It has a molecular formula of C16H10ClNO and a molecular weight of 267.71 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-(2-Chlorobenzoyl)quinoline, often involves α,β-unsaturated aldehydes as versatile building blocks in organic synthesis . Various methods have been developed for the preparation of quinoline and its hydrogenated derivatives . These methods often employ catalytic systems and focus on synthetic advantages and mechanistic aspects of the reactions .
Chemical Reactions Analysis
Quinoline undergoes various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Quinoline also undergoes nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Quinoline is a colorless liquid with a boiling point of 237 degrees Celsius . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble .
科学研究应用
Antioxidant Activity and Heterocyclic Derivatives
- Antioxidant Activity : Among the synthesized compounds, thiazole and triazolethione derivatives exhibited the highest antioxidant activity .
Industrial and Synthetic Organic Chemistry
- Versatility : Quinoline serves as a vital scaffold for lead compounds in drug discovery and has versatile applications .
Cytotoxic Effects and Drug Development
Pharmacological Templates and Natural Products
作用机制
Target of Action
Similar compounds, such as quinolones and quinazolines, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
It’s worth noting that benzylic halides, which have a similar structure, typically react via nucleophilic substitution pathways . This suggests that 3-(2-Chlorobenzoyl)quinoline might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related compounds such as quinazolines and quinazolinones are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Quinolones, a related class of compounds, are known for their broad-spectrum activity and excellent tissue penetration, which suggests good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Chlorobenzoyl)quinoline would need further investigation to be fully understood.
Result of Action
Related compounds have been found to exhibit antioxidant activity . This suggests that 3-(2-Chlorobenzoyl)quinoline might also have antioxidant properties, which could have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . Similar environmental interactions could potentially influence the action of 3-(2-Chlorobenzoyl)quinoline.
安全和危害
未来方向
Quinoline and its derivatives have been the focus of many recent studies due to their broad spectrum of bioactivity . The development of new methods for the preparation of quinoline and its derivatives represents an urgent challenge . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development .
属性
IUPAC Name |
(2-chlorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSFWHKISMRSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283058 | |
| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzoyl)quinoline | |
CAS RN |
1187166-89-7 | |
| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















